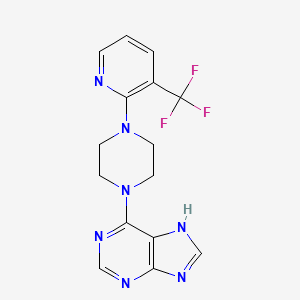

6-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-9H-purine

Description

Properties

IUPAC Name |

6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N7/c16-15(17,18)10-2-1-3-19-13(10)24-4-6-25(7-5-24)14-11-12(21-8-20-11)22-9-23-14/h1-3,8-9H,4-7H2,(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKVADSFDKAFCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C3=NC=NC4=C3NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-9H-purine typically involves multiple steps, starting from readily available precursors. The reaction conditions often involve the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as dimethylformamide (DMF) to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically be optimized for cost-effectiveness and scalability, involving steps like solvent recovery and recycling, as well as stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-9H-purine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to remove specific functional groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

The compound has shown potential as an antagonist at cannabinoid receptors, particularly the cannabinoid receptor 1 (CB1). This receptor is involved in several physiological processes, including appetite regulation and pain sensation. The trifluoromethyl group likely enhances binding affinity and selectivity towards these biological targets, which is crucial for therapeutic efficacy.

Key Biological Activities:

-

Cannabinoid Receptor Modulation :

- Mechanism : Acts as an antagonist at CB1 receptors.

- Implications : Potential applications in appetite regulation and pain management.

-

Structure-Activity Relationship (SAR) :

- Modifications to the piperazine and pyridine moieties significantly influence binding affinity and selectivity.

- Research indicates that the trifluoromethyl group may improve pharmacokinetic properties compared to similar compounds.

Comparative Analysis with Related Compounds

The following table summarizes structural features and biological activities of compounds similar to 6-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-9H-purine :

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 8-(2-Chlorophenyl)-9H-purine | Contains chlorophenyl substituent | Cannabinoid receptor modulation |

| 6-(4-Methoxyphenyl)-9H-purine | Methoxy substitution at 4-position | Antitumor activity |

| 6-(4-Pyridinyl)-9H-purine | Pyridine moiety instead of trifluoromethyl | Antiviral properties |

Case Studies

-

Cannabinoid Receptor Interaction Study :

- A study evaluated the binding affinity of this compound at CB1 receptors, revealing a significant antagonistic effect with potential implications for treating obesity and metabolic disorders.

-

Pharmacological Screening :

- In pharmacological tests, derivatives of this compound exhibited low toxicity profiles compared to standard drugs, indicating a favorable therapeutic index for further development.

Mechanism of Action

The mechanism of action of 6-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific application and target protein.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituent on the piperazine ring critically influences molecular weight, solubility, and stability. Key analogs from the evidence include:

Table 1: Comparative Analysis of Selected 6-Piperazinyl-Purine Derivatives

*Estimated based on molecular formula C₁₉H₁₆F₃N₇.

Key Observations :

- Electron-Withdrawing Groups : The target compound’s 3-(trifluoromethyl)pyridinyl group introduces strong electron-withdrawing effects, similar to Compound 30’s trifluoroacetyl group . These groups may enhance metabolic stability compared to aliphatic acyl groups (e.g., Compound 35).

- Melting Points : Analogs with polar substituents (e.g., carboxamides in Compounds 48 and 51) exhibit higher melting points (>200°C), suggesting stronger intermolecular interactions . The target compound’s pyridinyl group may similarly contribute to crystalline stability.

- Purity : Most analogs achieve >95% HPLC purity, indicating robust synthetic protocols .

Pharmacological Implications

- Cannabinoid Receptor Binding: Compounds 29–38 () with chlorophenyl groups exhibit affinity for CB1/CB2 receptors, likely due to aromatic stacking interactions . The target’s pyridinyl group may offer similar π-π interactions but with altered selectivity.

- Kinase Inhibition : Pyrrolidinyl and morpholinyl carboxamides (Compounds 48–49, ) demonstrate kinase-modulating activity, suggesting the target’s trifluoromethylpyridine could enhance ATP-binding pocket interactions .

Structural Uniqueness

The 3-(trifluoromethyl)pyridin-2-yl group distinguishes the target compound from evidence-based analogs:

- Steric Profile : The planar pyridine ring may reduce steric hindrance compared to bulky substituents like tetrahydrothiopyranyl (Compound 38, ) .

Biological Activity

The compound 6-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-9H-purine has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula for this compound is with a molecular weight of approximately 374.36 g/mol. The structure features a purine base modified with a piperazine ring and a trifluoromethyl-substituted pyridine, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit activity through multiple mechanisms, including:

- Inhibition of Kinases : Many purine derivatives act as kinase inhibitors, affecting signaling pathways involved in cell proliferation and survival.

- GPCR Ligand Activity : Some studies suggest potential interactions with G protein-coupled receptors (GPCRs), which are crucial targets in drug development.

Table 1: Summary of Biological Activities

Case Studies

-

Kinase Inhibition :

A study focused on the inhibition of human phosphoglycerate dehydrogenase (PHGDH), where similar piperazine derivatives demonstrated significant inhibitory effects. The biochemical assay developed indicated that modifications to the piperazine structure could enhance potency against this target . -

Cytotoxicity Assessment :

Various derivatives of purine were tested for cytotoxic effects on cancer cell lines. The compound exhibited variable cytotoxicity, suggesting that the trifluoromethyl group may influence selectivity and efficacy against specific types of cancer cells .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group on the pyridine ring plays a significant role in enhancing lipophilicity and possibly improving the compound's ability to cross biological membranes. This modification can lead to increased potency as observed in several related compounds .

Q & A

Basic Question: What are the standard synthetic routes and characterization methods for 6-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-9H-purine?

Answer:

The synthesis typically involves coupling a purine scaffold with a substituted piperazine moiety. A common approach is nucleophilic substitution at the 6-position of the purine ring using a pre-functionalized piperazine derivative. For example:

- Procedure : React 6-chloropurine with 4-(3-(trifluoromethyl)pyridin-2-yl)piperazine under reflux in a polar aprotic solvent (e.g., DMF or toluene) with a base like K₂CO₃. Catalytic Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) may also be employed for aryl-functionalized intermediates .

- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for pyridyl protons) and high-resolution mass spectrometry (HRMS). Assess purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .

Advanced Question: How can reaction conditions be optimized to improve synthetic yields of this compound?

Answer:

Yields depend on solvent choice, temperature, and catalyst loading. For example:

- Solvent Optimization : Replace toluene with DMF to enhance nucleophilicity of the piperazine nitrogen.

- Catalytic Systems : Use Pd(PPh₃)₄ (0.05 mmol) for Suzuki couplings, achieving yields up to 79% .

- Temperature Control : Reflux at 110°C for 12–24 hours ensures complete substitution .

- Work-Up : Purify via column chromatography (EtOAc/hexane gradient) or recrystallization to isolate high-purity product .

Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : Identify key protons (e.g., pyridyl, piperazine, and purine ring signals). ¹⁹F NMR can confirm the trifluoromethyl group (δ -60 to -70 ppm) .

- Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ ions (e.g., m/z 523–553 for analogs) .

- HPLC : Employ C18 columns with acetonitrile/water gradients; purity ≥95% is standard for pharmacological studies .

Advanced Question: How can researchers resolve discrepancies in spectral data during structural elucidation?

Answer:

- 2D NMR : Perform COSY, HSQC, and HMBC to assign ambiguous signals (e.g., overlapping piperazine protons) .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity in complex cases.

- Comparative Analysis : Cross-reference with published analogs (e.g., δ 7.8–8.5 ppm for pyridyl protons in fluorinated purines) .

Advanced Question: What methodological considerations are essential for designing pharmacological assays for this compound?

Answer:

- Target Selection : Prioritize receptors with purine-binding domains (e.g., adenosine or cannabinoid receptors, based on structural analogs ).

- Assay Conditions : Use radioligand displacement assays (e.g., [³H]CP55,940 for CB1/CB2 affinity) with HEK293 cells expressing human receptors.

- Dose-Response Curves : Test concentrations from 1 nM to 10 µM; calculate IC₅₀ values using nonlinear regression .

Advanced Question: How can structure-activity relationship (SAR) studies be conducted for derivatives of this compound?

Answer:

- Scaffold Modifications : Synthesize analogs with varied substituents (e.g., replacing trifluoromethyl with methylsulfonyl or methoxy groups) .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like CYP450 enzymes .

- Bioisosteric Replacement : Substitute the pyridyl ring with thiazole or benzene to assess steric/electronic effects .

Advanced Question: How should researchers address contradictions in reported bioactivity data for this compound?

Answer:

- Reproducibility Checks : Validate assays across multiple labs using standardized protocols (e.g., NIH guidelines for cannabinoid receptor studies).

- Meta-Analysis : Compare data from structurally similar compounds (e.g., 6-piperazinyl purines with varying aryl groups ).

- Mechanistic Studies : Use knockout cell lines to confirm target specificity and rule off-target effects .

Advanced Question: What strategies are recommended for impurity profiling during synthesis?

Answer:

- HPLC-MS : Detect and quantify impurities at 0.1% levels using high-sensitivity Q-TOF systems .

- Forced Degradation : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products.

- Reference Standards : Use pharmacopeial impurity standards (e.g., USP30 guidelines for related pyrido-pyrimidones ).

Advanced Question: How can process control and simulation tools enhance synthesis scalability in research settings?

Answer:

- DoE (Design of Experiments) : Apply factorial designs to optimize parameters like temperature, solvent ratio, and catalyst loading .

- CFD Modeling : Simulate heat/mass transfer in reactors to prevent hotspots during exothermic steps .

- PAT (Process Analytical Technology) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

Advanced Question: How can computational models be integrated with experimental data to predict compound behavior?

Answer:

- QSAR Modeling : Train models on datasets of purine analogs to predict logP, solubility, and receptor affinity .

- MD Simulations : Perform 100-ns trajectories to study ligand-receptor binding stability (e.g., with CB1 using CHARMM force fields) .

- Free Energy Calculations : Use MM-PBSA to estimate binding energies and validate against experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.